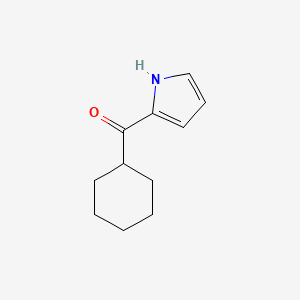
1H-Pyrrol-2-ylcyclohexyl ketone
Beschreibung
1H-Pyrrol-2-ylcyclohexyl ketone is a heterocyclic organic compound featuring a pyrrole ring substituted at the 2-position with a cyclohexyl ketone group. The pyrrole ring, a five-membered aromatic system with one nitrogen atom, confers electron-rich properties, while the cyclohexyl ketone substituent introduces steric bulk and lipophilicity.
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
cyclohexyl(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C11H15NO/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h4,7-9,12H,1-3,5-6H2 |
InChI-Schlüssel |
CNJQALBVIHWGTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)C2=CC=CN2 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Substituted 5-Hydroxy-1H-Pyrrol-2(5H)-ones
Compounds such as 1-benzyl-3-(3,4-dimethylphenyl)-5-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one (32) and 1-cyclohexyl-5-hydroxy-3-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2(5H)-one (34) () share the pyrrol-2-one core but differ in substituents and functional groups. Key comparisons include:
2-Acetylpyrrole (1-(1H-Pyrrol-2-yl)ethan-1-one)
2-Acetylpyrrole () is a simpler analog with a methyl ketone group. Key differences include:
The cyclohexyl group in the target compound may sterically hinder electrophilic substitution reactions compared to 2-acetylpyrrole. Additionally, its higher molecular weight and lipophilicity could make it more suitable for hydrophobic applications, such as drug delivery systems .
Cyclic Ketone Derivatives: cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
This compound (–5) features a fused cyclopentane-pyrrole system with a tert-butyl ester. Comparisons highlight:
The tert-butyl ester in the latter compound improves stability under basic conditions, whereas the target’s ketone may exhibit higher reactivity. Safety data for the tert-butyl derivative suggest low acute toxicity, but similar assessments for the target compound would require empirical testing .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for Compounds 32–34 (microwave-assisted coupling or ketone alkylation) .
- Thermal Properties : Unlike poly(aryl ether ketone) polymers (), small pyrrol-2-yl ketones are less thermally stable but more soluble in organic solvents.
- Biological Potential: The antiestrogenic activity of hydroxylated analogs () suggests that modifying the ketone substituent could tune pharmacological profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


